Zuclomiphene

Descripción general

Descripción

Se clasifica como un modulador selectivo del receptor de estrógeno y funciona estimulando la liberación de gonadotropinas, que a su vez inducen la ovulación . El clomifeno se sintetizó por primera vez en 1956 y desde entonces se ha convertido en una piedra angular de la tecnología de reproducción asistida .

Mecanismo De Acción

El clomifeno actúa uniéndose a los receptores de estrógeno en el hipotálamo, la glándula pituitaria, el ovario, el endometrio, la vagina y el cuello uterino . Esta unión inhibe el mecanismo de retroalimentación negativa del estrógeno sobre el hipotálamo, lo que lleva a un aumento en la liberación de la hormona liberadora de gonadotropinas (GnRH). Los niveles elevados de GnRH estimulan la hipófisis anterior para liberar la hormona folículoestimulante (FSH) y la hormona luteinizante (LH), que promueven el crecimiento y la maduración de los folículos ováricos, lo que finalmente conduce a la ovulación .

Aplicaciones Científicas De Investigación

Therapeutic Use in Male Hypogonadism

Zuclomiphene is primarily studied for its effects on male hypogonadism, a condition characterized by low testosterone levels. It is often used off-label to increase testosterone levels and restore sperm counts in men.

Clinical Studies and Findings

- Hormonal Effects : A study indicated that long-term clomiphene citrate therapy, which includes this compound, resulted in significant changes in hormone levels. In men receiving clomiphene citrate, the median concentration of this compound was found to be significantly higher than that of its counterpart, enclomiphene, with a ratio of approximately 20:1 . This suggests that this compound may play a predominant role in the hormonal alterations observed during treatment.

- Sperm Preservation : In clinical trials comparing enclomiphene and testosterone treatments, men treated with enclomiphene maintained higher sperm counts compared to those receiving testosterone gel. This highlights this compound's potential as a fertility-preserving treatment option for men with secondary hypogonadism .

| Study | Treatment Group | Average Testosterone Increase | Sperm Count Change |

|---|---|---|---|

| Kaminetsky et al. (2013) | Enclomiphene | Significant increase | Maintained sperm counts |

| Kim et al. (2015) | Enclomiphene vs Testosterone Gel | Normal range achieved | Enclomiphene: +11.7% density; Testosterone: -56.6% |

Management of Side Effects in Prostate Cancer Treatment

This compound has also been investigated for its potential to mitigate the side effects associated with androgen deprivation therapy (ADT) in patients with metastatic castration-resistant prostate cancer (mCRPC).

Case Studies and Observations

- Estrogenic Side Effects : ADT can lead to adverse effects such as hot flashes due to reduced estrogen levels. A Phase II study evaluated the use of this compound citrate to counteract these effects by acting as a weak estrogen agonist3. The findings suggested that this compound could help alleviate some of the discomfort caused by hormonal fluctuations during ADT.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is distinct from that of other clomiphene isomers, particularly concerning its half-life and estrogenic activity.

- Half-Life : this compound has a longer half-life compared to enclomiphene, which may result in prolonged effects and side effects beyond the therapeutic window . This characteristic necessitates careful consideration when prescribing this compound for treatment.

- Toxicological Properties : The different biochemical properties of this compound compared to enclomiphene indicate that it may have varying toxicological profiles, which could impact its safety and efficacy in clinical applications .

Análisis Bioquímico

Biochemical Properties

Zuclomiphene is described as mildly estrogenic . It is antigonadotropic due to activation of the estrogen receptor and reduces testosterone levels in men . It is also about five times more potent than enclomifene in inducing ovulation .

Cellular Effects

This compound exhibits equivalent dose-dependent inhibitory effects on basal and gonadotrophin-stimulated small and large ovine luteal cell progesterone secretion under all substrate conditions . Both cell types became more sensitive to clomiphene inhibition with increasing time in culture .

Molecular Mechanism

This compound is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is antigonadotropic due to activation of the estrogen receptor and reduces testosterone levels in men .

Temporal Effects in Laboratory Settings

This compound showed a longer half-life compared to the (E)-isomer after both, oral and intravenous administrations . Several HPLC methods have been reported for the quantification of enclomiphene and this compound in blood samples from treated women using post-column photochemical derivatization and fluorescence detection .

Dosage Effects in Animal Models

The effects of enclomiphene and this compound on fertilization and early embryogenesis were assessed in 3200 embryos obtained from mouse oocytes fertilized in vivo and in vitro . The results showed that fertilization rates, blastocyst formation rates, and degeneration rates were all adversely affected in a dose-dependent fashion .

Metabolic Pathways

This compound is biotransformed to 22 metabolites . The phase I metabolic reactions include hydroxylation in different positions, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, N-dealkylation and combinations of them . Most of the phase I metabolites underwent conjugation reaction to form the corresponding glucuro-conjugated mainly by UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15 and UGT2B17 isoenzymes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del clomifeno implica la reacción de 2-cloro-1,2-difeniletileno con 4-(2-cloro-1,2-difeniletenil)fenol en presencia de una base como el hidruro de sodio. Esta reacción forma el compuesto intermedio, que luego se hace reaccionar con dietilamina para producir clomifeno .

Métodos de Producción Industrial: La producción industrial de clomifeno generalmente implica el uso de ácido acético o ácido trifluoroacético como solventes para mejorar el rendimiento y la pureza del producto final . El proceso se optimiza para asegurar un alto porcentaje del isómero trans activo, que es más efectivo en aplicaciones clínicas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clomifeno se somete a diversas reacciones químicas, incluidas la hidroxilación, la N-oxidación, la deshalogenación, la carboxilación, la hidrogenación, la metoxilación y la N-desalquilación . Estas reacciones están catalizadas principalmente por enzimas del citocromo P450, en particular CYP3A4 y CYP2D6 .

Reactivos y Condiciones Comunes:

Hidroxilación: Catalizada por CYP3A4 y CYP2D6, típicamente en presencia de oxígeno y NADPH.

N-oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno.

Deshalogenación: A menudo se lleva a cabo utilizando agentes reductores como el polvo de zinc.

Carboxilación: Requiere dióxido de carbono y una base adecuada.

Hidrogenación: Utiliza gas hidrógeno y un catalizador metálico como el paladio.

Metoxilación: Implica metanol y un ácido fuerte como el ácido sulfúrico.

N-desalquilación: Catalizada por CYP3A4 y CYP2D6, a menudo en presencia de oxígeno y NADPH.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos hidroxilados, N-oxidados y desalquilados .

Comparación Con Compuestos Similares

El clomifeno a menudo se compara con otros moduladores selectivos del receptor de estrógeno como el tamoxifeno y el toremifeno . Si bien los tres compuestos comparten un mecanismo de acción similar, el clomifeno es único en su capacidad para inducir la ovulación y se utiliza principalmente en tratamientos de fertilidad . El tamoxifeno y el toremifeno se utilizan más comúnmente en el tratamiento del cáncer de mama positivo para el receptor de estrógeno .

Compuestos Similares:

Tamoxifeno: Se utiliza principalmente para el tratamiento del cáncer de mama.

Toremifeno: Similar al tamoxifeno, se utiliza en el tratamiento del cáncer de mama.

Raloxifeno: Se utiliza para la prevención y el tratamiento de la osteoporosis en mujeres posmenopáusicas.

Enclomipheno: Un isómero purificado del clomifeno, utilizado en la terapia de reemplazo de testosterona.

Las propiedades únicas del clomifeno y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Zuclomiphene (ZuC), a stereoisomer of clomiphene citrate, is primarily recognized for its role as an estrogen receptor agonist. This article delves into the biological activity of this compound, examining its effects on reproductive health, hormonal modulation, and potential therapeutic applications.

Overview of this compound

This compound is one of the two isomers of clomiphene citrate, with the other being enclomiphene (EnC). While EnC acts as an estrogen receptor antagonist, ZuC exhibits agonistic properties. This dual action contributes to its complex biological profile, influencing various physiological processes.

This compound's mechanism involves binding to estrogen receptors (ERs), primarily ERα and ERβ. Studies have shown that ZuC can stimulate ERα, leading to estrogenic effects at lower concentrations while exhibiting antagonistic properties at higher doses. This behavior suggests a nuanced role in modulating estrogenic activity in target tissues.

Table 1: Comparison of Biological Activities of Clomiphene Isomers

| Isomer | Estrogenic Activity | Mechanism | Effects on Hormones |

|---|---|---|---|

| This compound | Agonist | ERα stimulation | Inhibits LH and testosterone secretion |

| Enclomiphene | Antagonist | ERα inhibition | Stimulates LH and testosterone secretion |

Effects on Reproductive Health

Research indicates that this compound has significant effects on male reproductive health. A study involving immature male rats demonstrated that ZuC treatment inhibited testicular growth and spermatogenesis at various developmental stages. Specifically, ZuC was found to suppress the weight gain of reproductive organs and alter hormone levels, particularly luteinizing hormone (LH) and testosterone .

In a clinical context, this compound has been evaluated for its efficacy in treating secondary hypogonadism. A study involving baboons showed that administration of ZuC did not significantly increase serum testosterone levels but did lead to an increase in serum cholesterol levels . This contrasts with the effects observed with EnC and clomiphene, which effectively raised testosterone levels while reducing cholesterol.

Case Study: Infertility Treatment

A notable case involved a 30-year-old male athlete treated with clomiphene for infertility. After two months of treatment with clomiphene (containing both isomers), he tested positive for clomiphene several weeks post-treatment, highlighting the drug's lingering effects in the system . This underscores the importance of understanding the pharmacokinetics and biological activity of both isomers in clinical applications.

Clinical Applications and Research Findings

Recent studies have explored the potential of this compound in various therapeutic contexts:

- Hormonal Modulation : Long-term clomiphene therapy has shown significant alterations in serum concentrations of both ZuC and EnC, with ZuC being predominant. This finding suggests that selective use of ZuC could be beneficial in managing conditions like hypogonadism without adversely affecting cholesterol levels .

- Comparative Efficacy : In clinical trials comparing enclomiphene to testosterone therapy, enclomiphene demonstrated superior preservation of sperm count among treated men, suggesting that this compound's agonistic properties may contribute positively to fertility outcomes .

Propiedades

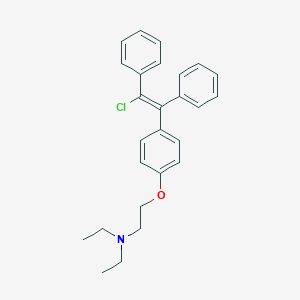

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRPKYJQBWNGO-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317947 | |

| Record name | Zuclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

15690-55-8, 911-45-5 | |

| Record name | Zuclomiphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclomiphene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOMIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 116.5-118 °C /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.